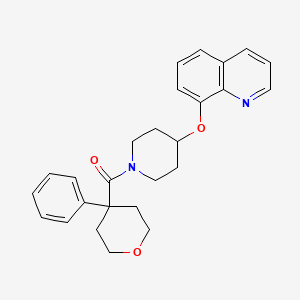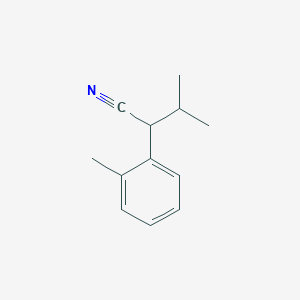
3-Methyl-2-(2-methylphenyl)butanenitrile
カタログ番号 B2399907
CAS番号:
105902-47-4
分子量: 173.259
InChIキー: GTFUVNONPTVSIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(2-methylphenyl)butanenitrile is a chemical compound with the molecular formula C12H15N . It has a molecular weight of 173.25 .
Molecular Structure Analysis
The InChI code for 3-Methyl-2-(2-methylphenyl)butanenitrile is 1S/C12H15N/c1-9(2)12(8-13)11-7-5-4-6-10(11)3/h4-7,9,12H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
3-Methyl-2-(2-methylphenyl)butanenitrile is a liquid at room temperature . Its melting point is between 91-98°C .科学的研究の応用
-
Thermophysical Property Analysis
- Field : Physical Chemistry
- Application : The compound is used in the analysis of thermophysical properties. These properties include triple point temperature, normal boiling temperature, critical temperature and pressure, density, enthalpy of vaporization or sublimation, heat capacity, entropy, viscosity, thermal conductivity, and enthalpy of formation .
- Method : The data for these properties are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The results include a range of temperatures and pressures under which the compound exhibits certain properties. For example, the boiling temperature of the liquid in equilibrium with gas as a function of pressure ranges from 1.58245e-006 kPa to 3407.09 kPa .
-
Germination and Post-Germination Events
- Field : Botany
- Application : A smoke-derived butenolide, 3-methyl-2H-furo[2,3-c]pyran-2-one, which is structurally similar to 3-Methyl-2-(2-methylphenyl)butanenitrile, has been studied for its effects on germination and post-germination events .
- Method : The studies typically involve germinating seeds in the continuous presence of the compound .
- Results : The compound has been found to have a stimulatory role on germination and post-germination events .
- Thermophysical Property Data
- Field : Physical Chemistry
- Application : The compound is used in the analysis of thermophysical property data. These properties include triple point temperature, normal boiling temperature, critical temperature and pressure, density, enthalpy of vaporization or sublimation, heat capacity, entropy, viscosity, thermal conductivity, and enthalpy of formation .
- Method : The data for these properties are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The results include a range of temperatures and pressures under which the compound exhibits certain properties. For example, the boiling temperature of the liquid in equilibrium with gas as a function of pressure ranges from 1.58245e-006 kPa to 3407.09 kPa .
- Thermophysical Property Data
- Field : Physical Chemistry
- Application : The compound is used in the analysis of thermophysical property data. These properties include triple point temperature, normal boiling temperature, critical temperature and pressure, density, enthalpy of vaporization or sublimation, heat capacity, entropy, viscosity, thermal conductivity, and enthalpy of formation .
- Method : The data for these properties are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The results include a range of temperatures and pressures under which the compound exhibits certain properties. For example, the boiling temperature of the liquid in equilibrium with gas as a function of pressure ranges from 1.58245e-006 kPa to 3407.09 kPa .
Safety And Hazards
特性
IUPAC Name |
3-methyl-2-(2-methylphenyl)butanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9(2)12(8-13)11-7-5-4-6-10(11)3/h4-7,9,12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFUVNONPTVSIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(2-methylphenyl)butanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2,3-dihydro-1H-indene-1-carbaldehyde
37414-43-0
4-Chloro-2-methyl-5-(trifluoromethyl)aniline
1379346-32-3

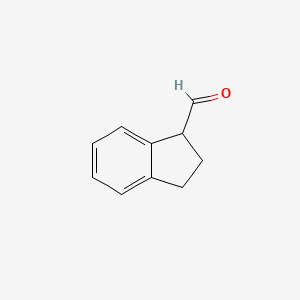
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2399829.png)
![N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2399831.png)
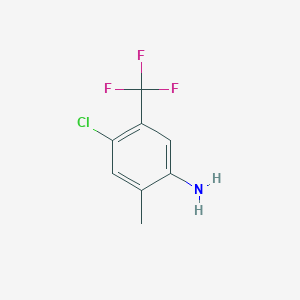
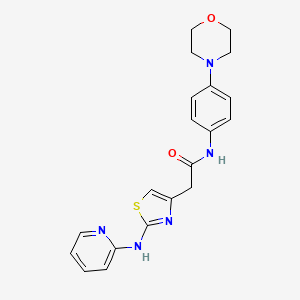
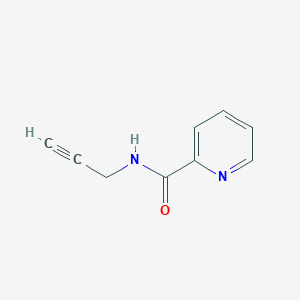
![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2399836.png)
![1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2399837.png)
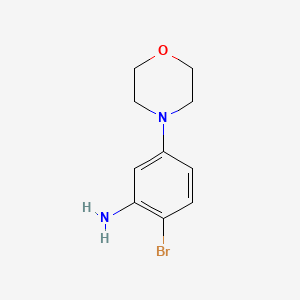

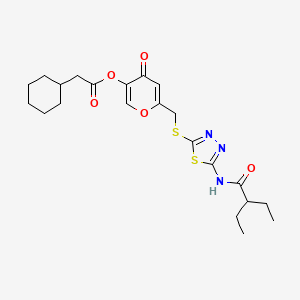
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2399842.png)
![2-isopentyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2399845.png)
